2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one
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Overview
Description
2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a substituted hydrazine with a cyclopentanone derivative, followed by cyclization and diazotization reactions . The reaction conditions often require the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK inhibitory activity.
Uniqueness
2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one is unique due to its specific diazenyl substitution, which imparts distinct chemical and biological properties . This substitution enhances its ability to interact with molecular targets and increases its potential as a therapeutic agent .
Properties
Molecular Formula |
C16H16N6O2 |
---|---|
Molecular Weight |
324.34 g/mol |
IUPAC Name |
11-amino-10-[(3-methoxyphenyl)diazenyl]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one |
InChI |
InChI=1S/C16H16N6O2/c1-24-10-5-2-4-9(8-10)19-20-13-14(17)21-22-15(13)18-12-7-3-6-11(12)16(22)23/h2,4-5,8,21H,3,6-7,17H2,1H3 |
InChI Key |
UNXIZCDNOBZFKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=NC2=C(NN3C2=NC4=C(C3=O)CCC4)N |
Origin of Product |
United States |
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